molecular formula C5H5Cl2N3 B180673 4,6-Dichloro-n-methylpyrimidin-2-amine CAS No. 10397-15-6

4,6-Dichloro-n-methylpyrimidin-2-amine

Cat. No. B180673
CAS RN: 10397-15-6
M. Wt: 178.02 g/mol
InChI Key: UBGCYDBGKBKRCT-UHFFFAOYSA-N
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Description

4,6-Dichloro-n-methylpyrimidin-2-amine is a chemical compound with the molecular formula C5H5Cl2N3 . It is used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-n-methylpyrimidin-2-amine consists of 5 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The InChI code for this compound is 1S/C5H5Cl2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10) .


Chemical Reactions Analysis

The specific chemical reactions involving 4,6-Dichloro-n-methylpyrimidin-2-amine are not detailed in the available resources .


Physical And Chemical Properties Analysis

The molecular weight of 4,6-Dichloro-n-methylpyrimidin-2-amine is 178.02 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Disubstituted Pyrimidines

  • Scientific Field: Organic Chemistry
  • Application Summary: 4,6-Dichloro-n-methylpyrimidin-2-amine is used as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling .
  • Methods of Application: The specific experimental procedures are not provided in the source, but typically, Suzuki-Miyaura cross-coupling involves the reaction of an organoboron compound with a halide or pseudo-halide in the presence of a palladium catalyst and a base .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Aromatic Nucleophilic Substitution Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, a derivative of 4,6-Dichloro-n-methylpyrimidin-2-amine, undergoes unexpected aromatic nucleophilic substitution reaction products .
  • Methods of Application: The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
  • Results or Outcomes: This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

Development of CDK2 Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Derivatives of 4,6-Dichloro-n-methylpyrimidin-2-amine are being explored in the development of selective CDK2 inhibitors, which are of interest in cancer treatments .
  • Methods of Application: The specific experimental procedures are not provided in the source, but typically, the development of such inhibitors involves bioisosteric replacement and structure-activity relationship (SAR) studies .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Synthesis of N-Substituted Azacalix Pyrimidines

  • Scientific Field: Organic Chemistry
  • Application Summary: 4,6-Dichloropyrimidine is used in the synthesis of N-substituted azacalix pyrimidines .
  • Methods of Application: The specific experimental procedures are not provided in the source .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Synthesis of Biarylpyrimidines

  • Scientific Field: Organic Chemistry
  • Application Summary: 4,6-Dichloropyrimidine is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
  • Methods of Application: The specific experimental procedures are not provided in the source .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Synthesis of Dasatinib and its Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 4,6-Dichloro-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds, such as Dasatinib and its derivatives .
  • Methods of Application: The specific experimental procedures are not provided in the source .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Safety And Hazards

4,6-Dichloro-n-methylpyrimidin-2-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Future Directions

4,6-Dichloro-n-methylpyrimidin-2-amine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . Its future directions could involve its use in the synthesis of new pharmaceutical compounds, but specific future directions are not detailed in the available resources .

properties

IUPAC Name

4,6-dichloro-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGCYDBGKBKRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293547
Record name 4,6-dichloro-n-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-n-methylpyrimidin-2-amine

CAS RN

10397-15-6
Record name 10397-15-6
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dichloro-n-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of N-(4,6-dichloro-pyrimidin-2-yl)-2,2,2-trifluoro-acetamide (4.6 g, 17.7 mmol) and potassium carbonate (4.9 g, 35.4 mmol) in acetone (100 ml) was added iodomethane (1.3 ml, 21.2 mmol). After stirring for 12 hours, the mixture was filtered through a pad of celite under suction. The filtrate was concentrated under reduced pressure and the residue was treated with methanol (150 ml) tetrahydrofuran (30 ml), and a solution of potassium carbonate (5.0 g, 51 mmol) in water (15 ml). After stirring for 1 hour, the mixture was concentrated under reduced pressure. The residue was partitioned between ethyl acetate (150 ml) and saturated aqueous sodium chloride solution (100 ml). The organic phase was dried over magnesium sulfate. After evaporation of the solvent under reduced pressure, the residue was purified by flash chromatography eluting with ethyl acetate-hexane (1:6 followed by 1:4) to give N-(4,6-dichloro-pyrimidin-2-yl)-methyl-amine (2.7 g, 85% yield). 1H NMR (CDCl3) δ 3.04 (d, 3H, J=5.1 Hz, CH3), 5.50 (br s, 1H, NH), 6.63 (s, 1H, Ar).
Name
N-(4,6-dichloro-pyrimidin-2-yl)-2,2,2-trifluoro-acetamide
Quantity
4.6 g
Type
reactant
Reaction Step One
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4.9 g
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reactant
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100 mL
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solvent
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1.3 mL
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reactant
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Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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O=C(Nc1nc(Cl)cc(Cl)n1)C(F)(F)F
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Synthesis routes and methods III

Procedure details

To a 0° C. mixture 2,4,6-trichloropyrimidine (0.50 g, 2.7 mmol) in THF (3 mL) was added methyl amine (2M THF, 3.0 mL, 6.0 mmol) dropwise. The reaction mixture was warmed to room temperature and stirred for 30 minutes, at which time LCMS indicated the formation of the desired product. The reaction mixture was treated with water (10 mL) and extracted with EtOAc (2×10 mL). The organics were washed with brine (10 mL), dried (Na2SO4), and evacuated. The crude material was purified by column chromatography (Gradient from 0-30% EtOAc in Hexanes) to afford 180 mg (1.01 mmol, 38%) of 2,6-dichloro-N-methyl-4-pyrimidinamine and 150 mg (0.85 mmol 31%) of 4,6-dichloro-N-methyl-2-pyrimidinamine. MS (ES+) m/e 178 [M+H]+ for each.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Methylamine (2M solution, 113 mL, 217 mmol, 2.05 equiv) was charged to a 1 L 3-neck flask fitted with a magnetic stirrer and a thermometer. The mixture was chilled in an ice bath. To this stirred solution was added via addition funnel a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (25 g, 110 mmol) in EtOAc (250 mL) portionwise over a 25 minutes period. The temp was between 5-10° C. After completion of addition, the ice bath was removed, and the mixture was stirred for 1 hour at ambient temperature. LCMS showed conversion complete. The suspension was filtered, and washed with EtOAc. The filtrate was concentrated in vacuo. The residue was partitioned between water (100 mL) and EtOAc (450 mL). The organic was washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give white solids, which were triturated in 150 mL of CH2Cl2. These solids were collected by filtration and washing with cold CH2Cl2 (50 mL). Drying under house vacuum at room temperature for 20 hours, and then high vacuum at room temperature for 3 hours gave 9.31 g of the title compound as a solid. LC-MS (ES) m/z=179 [M+H]+.
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YM Loksha, EB Pedersen, R Loddo… - Archiv der …, 2016 - Wiley Online Library
Some novel MC‐1220 analogs were synthesized by condensation of 4,6‐dichloro‐N‐methylpyrimidin‐2‐amine derivatives (1a,b and 15) and/or 4‐chloro‐6‐methoxy‐N,N,5‐…
Number of citations: 6 onlinelibrary.wiley.com

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